molecular formula C11H10O3S B11780416 Methyl3-methoxybenzo[b]thiophene-7-carboxylate

Methyl3-methoxybenzo[b]thiophene-7-carboxylate

Cat. No.: B11780416
M. Wt: 222.26 g/mol
InChI Key: WOYPLOPHVYVMKG-UHFFFAOYSA-N
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Description

Methyl 3-methoxybenzo[b]thiophene-7-carboxylate is a chemical compound belonging to the class of benzo[b]thiophenes, which are heterocyclic compounds containing a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methoxybenzo[b]thiophene-7-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 3-methoxybenzo[b]thiophene with methyl chloroformate under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxybenzo[b]thiophene-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Scientific Research Applications

Methyl 3-methoxybenzo[b]thiophene-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-methoxybenzo[b]thiophene-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-methoxybenzo[b]thiophene-2-carboxylate
  • Methyl 3-methoxybenzo[b]thiophene-5-carboxylate
  • Methyl 3-methoxybenzo[b]thiophene-6-carboxylate

Uniqueness

Methyl 3-methoxybenzo[b]thiophene-7-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H10O3S

Molecular Weight

222.26 g/mol

IUPAC Name

methyl 3-methoxy-1-benzothiophene-7-carboxylate

InChI

InChI=1S/C11H10O3S/c1-13-9-6-15-10-7(9)4-3-5-8(10)11(12)14-2/h3-6H,1-2H3

InChI Key

WOYPLOPHVYVMKG-UHFFFAOYSA-N

Canonical SMILES

COC1=CSC2=C1C=CC=C2C(=O)OC

Origin of Product

United States

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